molecular formula C11H8N4O3S B14142532 N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzothiadiazol-5-amine CAS No. 313685-05-1

N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzothiadiazol-5-amine

Cat. No.: B14142532
CAS No.: 313685-05-1
M. Wt: 276.27 g/mol
InChI Key: UZSPSJVKMSVQLQ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzothiadiazol-5-amine is a heterocyclic compound that features a furan ring, a nitro group, and a benzothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzothiadiazol-5-amine typically involves the reaction of furan-2-carbaldehyde with 4-nitro-2,1,3-benzothiadiazol-5-amine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which can enhance reaction rates and yields. This method utilizes microwave radiation to heat the reaction mixture, leading to faster and more efficient synthesis compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzothiadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzothiadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzothiadiazol-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.

    Pathways Involved: The compound can induce oxidative stress in cancer cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzothiadiazol-5-amine is unique due to the presence of both a nitro group and a benzothiadiazole moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

313685-05-1

Molecular Formula

C11H8N4O3S

Molecular Weight

276.27 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzothiadiazol-5-amine

InChI

InChI=1S/C11H8N4O3S/c16-15(17)11-9(12-6-7-2-1-5-18-7)4-3-8-10(11)14-19-13-8/h1-5,12H,6H2

InChI Key

UZSPSJVKMSVQLQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=C(C3=NSN=C3C=C2)[N+](=O)[O-]

Origin of Product

United States

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